2,4,4-Tribromo-3-formylbut-2-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
662723-24-2 |
|---|---|
Molecular Formula |
C5H3Br3O3 |
Molecular Weight |
350.79 g/mol |
IUPAC Name |
2,4,4-tribromo-3-formylbut-2-enoic acid |
InChI |
InChI=1S/C5H3Br3O3/c6-3(5(10)11)2(1-9)4(7)8/h1,4H,(H,10,11) |
InChI Key |
FQEZPTRTPKZDHX-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(=C(C(=O)O)Br)C(Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,4 Tribromo 3 Formylbut 2 Enoic Acid and Its Analogues
Precursor Synthesis Strategies for 2,4,4-Tribromo-3-formylbut-2-enoic acid
The construction of the core butenoic acid framework, featuring a formyl group, is a critical first step. This section details the approaches to synthesizing 3-formyl-2-butenoic acid derivatives and related brominated butenoic acid scaffolds that serve as precursors.
Approaches to 3-Formyl-2-butenoic Acid Derivatives
One potential strategy for the synthesis of 3-formyl-2-butenoic acid derivatives could involve the oxidation of a corresponding alcohol or the hydrolysis of a protected aldehyde. Another approach could be the formylation of a suitable butenoic acid derivative.
Synthesis of Related Brominated Butenoic Acid Scaffolds
The synthesis of various brominated butenoic acid scaffolds has been documented, providing a foundation for understanding the introduction of bromine into the butenoic acid structure. These scaffolds can either be brominated precursors themselves or serve as models for the bromination of a 3-formylbut-2-enoic acid intermediate.
A significant class of related compounds are the halogenated 2(5H)-furanones, such as mucochloric and mucobromic acids, which are considered analogs of this compound. nih.govresearchgate.netnih.govmdpi.comresearchgate.net The synthesis of these compounds often starts from furan (B31954) or its derivatives, followed by halogenation and oxidation. For instance, the bromination of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) yields a mixture of mono- and di-brominated products, demonstrating the feasibility of introducing multiple bromine atoms onto the furanone ring. unipi.it Similarly, 3-bromo-2(5H)-furanone can be prepared from 2(5H)-furanone through bromine addition and subsequent dehydrobromination. unipi.it
The versatility of 4-(hydroxymethyl)-2(5H)-furanone as a starting material for the synthesis of various bromine- and mixed halogen-substituted analogs has also been demonstrated. acs.orgnih.gov Furthermore, the bromination of 3,4,4-trichlorobut-3-enoic acid has been shown to yield both 2-bromo and 3,4-dibromo derivatives depending on the reaction conditions, providing a model for the bromination of a butenoic acid chain. researchgate.net
Table 1: Examples of Synthesized Brominated Butenoic Acid Scaffolds and Related Precursors
| Compound Name | Starting Material(s) | Reagents and Conditions | Reference |
| 3-Bromo-4-methoxy-2(5H)-furanone | 4-Methoxy-2(5H)-furanone | NBS, Benzoyl peroxide, CCl4, reflux | unipi.it |
| 5-Bromo-4-methoxy-2(5H)-furanone | 4-Methoxy-2(5H)-furanone | NBS, Benzoyl peroxide, CCl4, reflux | unipi.it |
| 3,5-Dibromo-4-methoxy-2(5H)-furanone | 4-Methoxy-2(5H)-furanone | NBS, Benzoyl peroxide, CCl4, reflux | unipi.it |
| 3-Bromo-2(5H)-furanone | 2(5H)-furanone | Br2, Et2O, reflux; then Et3N | unipi.it |
| 2-Bromo-3,4,4-trichlorobut-3-enoic acid | 3,4,4-Trichlorobut-3-enoic acid | Br2, CCl4, boiling | researchgate.net |
| 3,4-Dibromo-3,4,4-trichlorobutanoic acid | 3,4,4-Trichlorobut-3-enoic acid | Br2, 40°C | researchgate.net |
Targeted Bromination Procedures for this compound
Once a suitable 3-formylbut-2-enoic acid or a related precursor is obtained, the next critical step is the introduction of three bromine atoms at specific positions. This requires carefully controlled bromination procedures.
Direct Bromination Techniques for Carbon-Carbon Unsaturation
The carbon-carbon double bond in a butenoic acid derivative is susceptible to direct bromination. The reaction of bromine with an unsaturated system typically proceeds via an electrophilic addition mechanism. The bromination of 2(5H)-furanone to form a dibromo adduct, which is then dehydrobrominated, illustrates this principle. unipi.it Similarly, the bromination of 3,4,4-trichlorobut-3-enoic acid at the double bond demonstrates the direct addition of bromine across the C=C bond. researchgate.net
Regioselective and Stereoselective Bromination Protocols
Controlling the regioselectivity of bromination is crucial for the synthesis of this compound. The presence of both a carboxylic acid and a formyl group, as well as the double bond, will influence the sites of bromination. The synthesis of various brominated 2(5H)-furanones highlights that the positions of bromination can be controlled to some extent by the choice of brominating agent and reaction conditions. unipi.itbenthamdirect.com For instance, the use of NBS can lead to allylic bromination, while elemental bromine tends to add across double bonds.
Stepwise Bromination for Controlled Halogenation of Butenoic Acid Derivatives
Achieving a tribrominated product often requires a stepwise approach to control the degree of halogenation. The synthesis of 3,5-dibromo-4-methoxy-2(5H)-furanone from 4-methoxy-2(5H)-furanone suggests that multiple brominations can occur on the same scaffold. unipi.it A plausible strategy for the synthesis of this compound could involve the initial bromination of the double bond of a 3-formylbut-2-enoic acid precursor, followed by further bromination at the allylic position or other activated sites. The specific sequence and choice of reagents would be critical to achieving the desired substitution pattern.
Formylation Reactions in the Synthesis of this compound
The introduction of the formyl (-CHO) group is a critical step in constructing the target molecule. This transformation requires reagents and conditions that are compatible with the existing or subsequently introduced bromine atoms and the unsaturated carboxylic acid moiety.
Vilsmeier-Haack and Related Formylation Methods
The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group onto electron-rich substrates, including alkenes. nrochemistry.comorganic-chemistry.orgchem-station.com The reaction employs a Vilsmeier reagent, typically an electrophilic chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). nrochemistry.comchem-station.comjk-sci.com
The mechanism involves the formation of the Vilsmeier reagent, which is then attacked by the nucleophilic π-bond of the alkene precursor. The resulting iminium intermediate is subsequently hydrolyzed during aqueous workup to yield the aldehyde. chem-station.com For the synthesis of this compound, this reaction would likely be applied to a tribrominated butenoic acid precursor. The electron-withdrawing nature of the bromine atoms and the carboxylic acid could decrease the nucleophilicity of the double bond, potentially requiring harsh reaction conditions. nrochemistry.com
Table 1: General Conditions for Vilsmeier-Haack Formylation
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Formylating Agent | DMF / POCl₃ (or SOCl₂, Oxalyl Chloride) | Standard reagents for generating the Vilsmeier reagent. jk-sci.com |
| Substrate | Electron-rich alkene or arene | The reaction is an electrophilic substitution. organic-chemistry.org |
| Solvent | Halogenated hydrocarbons (e.g., DCM), DMF, or neat | The solvent must be inert to the highly reactive Vilsmeier reagent. jk-sci.com |
| Temperature | 0 °C to 80 °C | Dependent on the reactivity of the substrate. jk-sci.com |
| Workup | Aqueous hydrolysis (often with a base like NaOAc) | Converts the intermediate iminium salt to the final aldehyde. nrochemistry.com |
Compatibility of Formyl Group Introduction with Halogenation Strategies
A key strategic consideration is the timing of the formylation relative to the bromination steps. There are two primary hypothetical routes:
Formylation followed by Bromination: A formylbutenoic acid precursor could be subjected to bromination. This approach faces the challenge of protecting the aldehyde group, which is sensitive to oxidation and other side reactions under typical bromination conditions. Furthermore, the formyl group is deactivating, which could complicate the electrophilic addition of bromine to the double bond.
Bromination followed by Formylation: A polybrominated butenoic acid precursor is formylated. This is often the more viable route. However, the heavily halogenated substrate would be electron-deficient, potentially making it less reactive toward the electrophilic Vilsmeier reagent.
Research into related reactions shows that formylation and halogenation can be performed ortho to a hydroxyl group on a phenol using titanium(IV) chloride, which complexes with the substrate to direct the substitution. rsc.org This suggests that chelation control using a Lewis acid could be a viable strategy to facilitate formylation on an electron-poor, functionalized substrate like a polybrominated butenoic acid. The stability of all functional groups under the chosen reaction conditions is paramount to avoid unwanted side reactions.
Catalytic and Reagent-Based Enhancements in the Synthesis of this compound
To overcome the challenges of reactivity and selectivity, various catalytic and reagent-based strategies can be employed. These enhancements are crucial for achieving high yields and purity in the synthesis of complex molecules like this compound.
Role of Lewis Acids in Bromination Processes
Lewis acids play a critical role in many bromination reactions. In the context of alkene bromination, a Lewis acid can polarize the Br-Br bond, creating a more potent electrophile that can be attacked by the π-electrons of the double bond. masterorganicchemistry.com This is essential for substrates where the double bond is deactivated by electron-withdrawing groups, as is the case in butenoic acid derivatives.
For bromination at an α-carbon to a carbonyl group, the reaction often proceeds through an enol or enolate intermediate. Acid catalysis facilitates the formation of the enol tautomer, which is the active nucleophile that attacks the bromine. reddit.com While elemental bromine itself has been shown to act as a Lewis acid catalyst in some Michael additions involving α,β-unsaturated ketones, traditional Lewis acids like FeBr₃ or AlBr₃ are more commonly used to enhance the electrophilicity of the brominating agent. researchgate.net The choice of Lewis acid and its concentration would need to be carefully optimized to promote the desired bromination pathway without catalyzing decomposition or polymerization.
Optimization of Brominating Agents and Solvents
The choice of brominating agent and solvent system is critical for controlling the regioselectivity and extent of bromination. While molecular bromine (Br₂) is a common choice, other reagents offer different reactivity profiles. acs.org
N-Bromosuccinimide (NBS): NBS is a versatile reagent for allylic and benzylic bromination, as well as for bromination of carbonyl compounds. It is often used with a radical initiator or, for ionic pathways, in the presence of an acid catalyst. acs.org Using NBS can sometimes offer better selectivity and milder reaction conditions compared to Br₂.
Oxone® and Hydrobromic Acid: This combination generates bromine in situ and has been used for the effective halogenation of α,β-unsaturated carbonyl compounds. organic-chemistry.org This method can be more environmentally friendly and easier to handle than using molecular bromine directly.
Other Reagents: Systems like selenium dioxide with NBS and p-toluenesulfonic acid have been developed for the synthesis of α,β-unsaturated α′-bromoketones and α′,α′-dibromoketones, showcasing the advanced reagent systems available for selective bromination. acs.org
The solvent choice influences reaction rates and selectivity. Nonpolar solvents like carbon tetrachloride or dichloromethane are common for alkene bromination, while polar solvents like acetic acid can participate in the reaction or alter the reactivity of the intermediates. organic-chemistry.orgresearchgate.net
Table 2: Comparison of Potential Brominating Systems
| Reagent System | Substrate Type | Conditions | Potential Advantages/Disadvantages | Reference |
|---|---|---|---|---|
| Br₂ in CCl₄/CH₂Cl₂ | Alkenes | Typically room temperature | Adv: Inexpensive, common. Disadv: Hazardous, can lead to over-bromination. | masterorganicchemistry.com |
| NBS / Acid Catalyst | Carbonyls, Alkenes | Toluene or other inert solvents | Adv: Milder, can be more selective. Disadv: More expensive than Br₂. | acs.org |
| Oxone® / HBr | α,β-Unsaturated Carbonyls | CH₂Cl₂ | Adv: In situ generation of Br₂, potentially safer. Disadv: Requires biphasic system. | organic-chemistry.org |
Process Optimization and Scale-Up Considerations for this compound Production
Transitioning the synthesis of a complex fine chemical from a laboratory procedure to a larger scale production introduces significant challenges related to safety, cost, efficiency, and environmental impact. nih.gov Process optimization is a critical phase that aims to identify the ideal conditions to maximize yield and purity while ensuring the process is robust and economical.
For the production of this compound, several key parameters would need to be rigorously optimized:
Reagent Stoichiometry: The precise molar ratios of brominating agents, formylating agents, and catalysts must be determined to minimize waste and side-product formation.
Temperature and Pressure Control: Both bromination and formylation reactions can be highly exothermic. Effective heat management is crucial on a larger scale to prevent runaway reactions and ensure consistent product quality.
Reaction Time: Optimizing the reaction time is essential to ensure complete conversion without promoting the degradation of the product.
Solvent and Catalyst Selection: On a large scale, the cost, toxicity, and recyclability of solvents and catalysts become major factors. The ideal solvent should provide good solubility for reactants and facilitate easy product isolation.
Purification Method: Developing a scalable purification strategy, such as crystallization over chromatographic methods, is vital for achieving the desired product purity in an economically viable manner.
Table 3: Key Considerations for Scale-Up
| Parameter | Laboratory Scale | Industrial Scale | Rationale |
|---|---|---|---|
| Reagent Handling | Small quantities, fume hood | Bulk transfer systems, closed reactors | Safety and exposure mitigation for corrosive reagents like Br₂ and POCl₃. |
| Heat Transfer | Simple heating/cooling baths | Jacketed reactors with precise temperature control | Surface area-to-volume ratio decreases on scale-up, requiring more efficient heat management. |
| Mixing | Magnetic/overhead stirring | Baffles and specialized impellers | Ensuring homogeneity is critical for consistent reaction kinetics and preventing localized "hot spots." |
| Workup/Isolation | Separatory funnel, rotovap | Centrifuges, filters, fractional distillation | Methods must be efficient for handling large volumes of material. |
| Process Analytics | TLC, NMR | In-line monitoring (e.g., HPLC, IR) | Real-time data allows for better control and optimization of the process. |
Ultimately, a successful scale-up requires a deep understanding of the reaction mechanism, kinetics, and thermodynamics to develop a process that is not only high-yielding but also safe, sustainable, and cost-effective.
Application of Continuous Flow Reactor Systems
Continuous flow chemistry has emerged as a powerful technology in the synthesis of fine chemicals and pharmaceuticals, offering enhanced safety, better process control, and often higher yields and purity compared to batch methods. lonza.com For the synthesis of a molecule like this compound, a multi-step continuous flow system could be conceptualized. Such systems employ a series of interconnected reactors where reactants are continuously fed, and the product is continuously removed. amt.uk
The choice of reactor is critical and depends on the specific reaction step. For instance, a plug flow reactor (PFR), often in the form of a coiled tube, could be suitable for fast, exothermic reactions, providing excellent heat transfer and precise control over residence time. For reactions involving solids or slurries, a continuous stirred-tank reactor (CSTR) might be more appropriate due to its ability to handle heterogeneous mixtures. semanticscholar.org
A hypothetical continuous flow synthesis of an α,β-unsaturated carbonyl compound, a structural motif present in the target molecule, could involve the following stages:
Initial Aldol (B89426) Condensation: A key step in forming the carbon skeleton could be an aldol condensation. In a flow setup, two reactant streams, one containing a ketone derivative and the other an aldehyde, would be pumped and mixed at a T-junction before entering a heated PFR to facilitate the reaction.
Halogenation: The subsequent bromination could be achieved by introducing a stream of a brominating agent into the reaction mixture. The use of a flow reactor for halogenation reactions can significantly improve safety by minimizing the amount of hazardous reagent present at any given time.
Oxidation: If the synthesis plan requires an oxidation step to form the carboxylic acid or aldehyde, this could be performed in a separate reactor module, potentially using a packed-bed reactor with an immobilized oxidizing agent.
In-line Purification: A significant advantage of continuous flow systems is the potential for integrating in-line purification steps, such as liquid-liquid extraction or chromatography, to remove impurities before the final product collection.
The table below illustrates a conceptual design for a continuous flow synthesis of a functionalized butenoic acid derivative, highlighting key parameters that would need to be optimized.
| Parameter | Reactor Module 1 (Condensation) | Reactor Module 2 (Halogenation) | Reactor Module 3 (Purification) |
| Reactor Type | Plug Flow Reactor (PFR) | Plug Flow Reactor (PFR) | Liquid-Liquid Separator |
| Temperature | 60-100 °C | 25-50 °C | Ambient |
| Residence Time | 5-15 minutes | 2-10 minutes | 1-5 minutes |
| Reagents | Ketone, Aldehyde, Catalyst | Brominating Agent | Organic Solvent, Aqueous Wash |
| Pressure | 1-5 bar | 1-5 bar | 1-2 bar |
This table represents a hypothetical continuous flow setup for the synthesis of a complex α,β-unsaturated carbonyl compound and is for illustrative purposes.
The development of such a process would involve careful optimization of each parameter to maximize yield and purity. researchgate.net
Purity Assessment Methodologies for Synthetic Batches
Ensuring the purity of a highly functionalized and polar organic compound like this compound requires a suite of sophisticated analytical techniques. algoreducation.com The presence of multiple chromophores and functional groups necessitates a multi-faceted approach to accurately determine the purity and identify potential impurities.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for assessing the purity of non-volatile organic compounds. ijpsjournal.com Given the polar nature of the target molecule, reversed-phase HPLC would likely be the method of choice. A C18 column with a polar mobile phase, such as a mixture of water, acetonitrile, and an acid modifier like formic acid or trifluoroacetic acid, would be a typical starting point. Gradient elution, where the mobile phase composition is changed over time, would be essential to separate the target compound from less polar starting materials and more polar impurities. biopharmaservices.com
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers higher resolution and faster analysis times compared to traditional HPLC, making it ideal for resolving complex mixtures and detecting trace impurities. ijpsjournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UHPLC with a mass spectrometer provides not only retention time data but also mass-to-charge ratio information, which is invaluable for identifying unknown impurities by their molecular weight. ijpsjournal.com
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can also be used for quantitative purity assessment (qNMR) against a certified internal standard. The NMR spectrum would provide detailed information about the molecular structure of the main component and any impurities present in significant amounts.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as the carboxylic acid O-H and C=O stretches, the aldehydic C-H and C=O stretches, and the C=C double bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated system in this compound is expected to have a strong UV absorbance, which can be used for quantification in HPLC with a UV detector.
Elemental Analysis:
Combustion analysis can be used to determine the elemental composition (C, H, Br) of the synthesized compound, providing a fundamental check of its purity and confirming the empirical formula. Halogen-specific analytical methods can be employed for accurate determination of the bromine content. nih.gov
The following table summarizes the primary analytical techniques that would be employed for the purity assessment of this compound.
| Analytical Technique | Information Obtained | Typical Application |
| HPLC/UHPLC | Retention Time, Peak Area | Primary purity assessment, quantification of known impurities. ijpsjournal.com |
| LC-MS | Retention Time, Molecular Weight | Identification of unknown impurities. ijpsjournal.com |
| ¹H and ¹³C NMR | Molecular Structure, Relative Quantities | Structural confirmation, detection of structural isomers, quantification (qNMR). |
| IR Spectroscopy | Presence of Functional Groups | Confirmation of molecular identity. |
| Elemental Analysis | Elemental Composition | Verification of empirical formula. nih.gov |
This table outlines the standard analytical methodologies applicable to the purity assessment of complex organic compounds.
A comprehensive purity assessment would involve the use of at least two orthogonal techniques (e.g., HPLC and NMR) to ensure the reliability of the results.
Chemical Reactivity and Transformational Chemistry of 2,4,4 Tribromo 3 Formylbut 2 Enoic Acid
Reactions of the Formyl Group in 2,4,4-Tribromo-3-formylbut-2-enoic acid
The formyl group, being an aldehyde, is a primary site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.
Oxidative Transformations to Carboxylic Acid Derivatives
The aldehyde functional group in this compound can be readily oxidized to a second carboxylic acid group, yielding a dicarboxylic acid. This transformation can be achieved using a range of oxidizing agents. Common reagents for the oxidation of aldehydes include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder oxidants like silver oxide (Ag2O) in the Tollens' test. The presence of the electron-withdrawing bromine atoms and the carboxylic acid group may influence the reaction conditions required for efficient oxidation.
| Starting Material | Reagent(s) | Predicted Product |
| This compound | 1. KMnO4, NaOH, H2O, heat; 2. H3O+ | 2,4,4-Tribromo-3-carboxybut-2-enoic acid |
| This compound | 1. Ag2O, NH4OH; 2. H3O+ | 2,4,4-Tribromo-3-carboxybut-2-enoic acid |
| This compound | H2CrO4 | 2,4,4-Tribromo-3-carboxybut-2-enoic acid |
Reductive Transformations to Alcohol Derivatives
The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Given the presence of the carboxylic acid, which can also be reduced by stronger reducing agents like LiAlH4, selective reduction of the aldehyde may require milder conditions or protection of the carboxylic acid group. masterorganicchemistry.com The use of NaBH4 is generally preferred for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups like esters and carboxylic acids.
| Starting Material | Reagent(s) | Predicted Product |
| This compound | 1. NaBH4, ethanol; 2. H3O+ | 2,4,4-Tribromo-3-(hydroxymethyl)but-2-enoic acid |
| This compound | 1. LiAlH4, THF; 2. H3O+ | 2,4,4-Tribromo-3-(hydroxymethyl)but-2-en-1-ol |
Condensation and Addition Reactions Involving the Aldehyde Moiety
The aldehyde functionality of this compound can participate in various condensation and addition reactions. These reactions are fundamental in carbon-carbon bond formation. For instance, it can undergo aldol-type condensation reactions with enolates or enols of other carbonyl compounds. ncert.nic.in It can also react with stabilized ylides in the Wittig reaction to form alkenes. Furthermore, reactions with amines can lead to the formation of imines or enamines, depending on the nature of the amine and the reaction conditions. rsc.org
| Starting Material | Reagent(s) | Predicted Product Type |
| This compound | Acetone, NaOH (aq) | β-Hydroxy ketone derivative |
| This compound | Ph3P=CH2 | Alkene derivative |
| This compound | Primary Amine (R-NH2) | Imine derivative |
Reactions of the Carboxylic Acid Moiety of this compound
The carboxylic acid group is another key reactive center in the molecule, enabling the formation of various derivatives such as esters and amides, and potentially undergoing decarboxylation under certain conditions.
Esterification and Amidation Reactions
The carboxylic acid group of this compound can be converted to esters through reaction with alcohols in the presence of an acid catalyst (Fischer esterification). pressbooks.pub Alternatively, more reactive acylating agents, such as acyl chlorides, can be prepared by treating the carboxylic acid with thionyl chloride (SOCl2), which can then readily react with alcohols to form esters or with amines to form amides. libretexts.org Direct amidation with amines is also possible, often requiring high temperatures or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction. libretexts.org
| Starting Material | Reagent(s) | Predicted Product |
| This compound | Methanol, H2SO4 (cat.) | Methyl 2,4,4-tribromo-3-formylbut-2-enoate |
| This compound | 1. SOCl2; 2. Ethanol | Ethyl 2,4,4-tribromo-3-formylbut-2-enoate |
| This compound | 1. SOCl2; 2. Ammonia | 2,4,4-Tribromo-3-formylbut-2-enamide |
| This compound | Diethylamine, DCC | N,N-Diethyl-2,4,4-tribromo-3-formylbut-2-enamide |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound. The ease of decarboxylation for α,β-unsaturated carboxylic acids can vary significantly depending on the substitution pattern. stackexchange.com For some α,β-unsaturated acids, decarboxylation can be induced by heat, sometimes in the presence of a catalyst. The mechanism may involve protonation of the double bond followed by loss of CO2, or a concerted pericyclic reaction if the substrate can isomerize to a β,γ-unsaturated acid. stackexchange.com The presence of the tribrominated carbon at the 4-position might influence the stability of potential intermediates and thus affect the feasibility and pathway of decarboxylation.
| Starting Material | Condition | Predicted Product |
| This compound | Heat (Pyrolysis) | 1,1,3-Tribromo-2-formylprop-1-ene + CO2 |
Reactions of the Carbon-Carbon Double Bond in this compound
The carbon-carbon double bond in This compound is part of an α,β-unsaturated carbonyl system, making it susceptible to various addition reactions. The electron-withdrawing nature of the adjacent carboxylic acid and formyl groups polarizes the double bond, rendering the β-carbon electrophilic.
Electrophilic and Nucleophilic Addition Reactions to the α,β-Unsaturated System
Theoretically, the double bond could undergo both electrophilic and nucleophilic additions. Electrophilic addition, typical for alkenes, might be hindered by the electron-deficient nature of the double bond. However, reactions with strong electrophiles could still be possible.
Conversely, the electrophilic character of the β-carbon makes the system a prime candidate for nucleophilic conjugate addition (Michael addition). A wide range of nucleophiles, such as organocuprates, enamines, and stabilized carbanions, would be expected to add to the β-position. The outcome of such reactions would likely be influenced by the steric hindrance imposed by the bromine atoms and the electronic effects of the various substituents. Without experimental data, it is impossible to provide specific examples or to create a data table of reactants and products.
Hydrogenation Studies
Catalytic hydrogenation of This compound would be expected to reduce the carbon-carbon double bond. dalalinstitute.com Standard catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are typically employed for such transformations. dalalinstitute.com The reaction would likely yield 2,4,4-Tribromo-3-formylbutanoic acid. However, the presence of multiple bromine atoms raises the possibility of competing dehalogenation reactions, where carbon-bromine bonds are also reduced. The selectivity of the hydrogenation would depend on the choice of catalyst, solvent, and reaction conditions. No specific hydrogenation studies for this compound have been reported.
Reactivity of Bromine Substituents in this compound
The compound features three bromine atoms at different positions: one vinylic (at C-2) and two geminal (at C-4). These would exhibit different reactivities.
Nucleophilic Substitution Reactions at Brominated Carbons
The bromine atoms at the C-4 position are allylic and would be susceptible to nucleophilic substitution. ucalgary.calibretexts.org However, vinylic halides, such as the bromine at C-2, are generally unreactive towards nucleophilic substitution under standard SN1 or SN2 conditions due to the high energy of the vinylic carbocation and the steric hindrance to backside attack. youtube.com Reactions at C-4 could proceed via an SN2 or an SN2' mechanism, where the nucleophile attacks the γ-carbon. Again, the lack of experimental studies prevents a detailed discussion of specific outcomes.
Elimination Reactions Forming Extended Unsaturation
The presence of bromine atoms allows for the possibility of elimination reactions to form more unsaturated systems. For instance, treatment with a strong base could potentially lead to dehydrobromination. The specific products would depend on which protons are abstracted and which bromine atoms act as leaving groups. For example, elimination of HBr from C-4 could lead to a conjugated diene system. However, the stereochemistry and the regioselectivity of such eliminations are unknown for this molecule.
Structural Elucidation and Spectroscopic Characterization of 2,4,4 Tribromo 3 Formylbut 2 Enoic Acid
Vibrational Spectroscopy of 2,4,4-Tribromo-3-formylbut-2-enoic acid
Raman Spectroscopic Analysis
Without access to the primary spectroscopic data, any attempt to provide the requested detailed analysis would be speculative and would not meet the standards of scientific accuracy.
Correlation with Theoretical Vibrational Frequencies
While specific experimental and theoretical vibrational frequency studies for this compound are not widely available in published literature, analysis can be performed by correlating expected frequencies with those of similar functional groups. Theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP, are instrumental in assigning vibrational modes observed in Infrared (IR) spectroscopy. rsc.org
For this molecule, key vibrations would include:
O-H Stretch: The carboxylic acid hydroxyl group would exhibit a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded dimeric structures common in carboxylic acids in the solid state.
C=O Stretches: Two distinct carbonyl stretches are expected. The carboxylic acid C=O typically appears around 1700-1725 cm⁻¹, while the conjugated aldehyde C=O would be found at a slightly lower frequency, approximately 1680-1700 cm⁻¹.
C=C Stretch: The carbon-carbon double bond stretch, being part of a conjugated system, is expected in the 1600-1650 cm⁻¹ region.
C-Br Stretches: Vibrations corresponding to the carbon-bromine bonds would occur in the fingerprint region of the spectrum, typically between 500 and 680 cm⁻¹.
A correlation table between experimental and scaled theoretical frequencies would be essential for a definitive assignment of all vibrational modes. Such an analysis would confirm the presence of the key functional groups and provide insight into the molecule's electronic structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound
The electronic spectrum of this compound is predicted to be dominated by transitions associated with its conjugated system. The molecule contains multiple chromophores: a carbon-carbon double bond, a carbonyl group from the aldehyde, and a carbonyl group from the carboxylic acid.
Two primary electronic transitions are expected:
π → π* Transition: This high-intensity absorption corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated C=C-C=O system. This transition is expected to have a maximum absorption wavelength (λmax) in the 220-280 nm range.
n → π* Transition: This is a lower-intensity absorption resulting from the excitation of a non-bonding electron (from one of the oxygen atoms) to a π* antibonding orbital. This transition occurs at a longer wavelength, typically above 300 nm, but with a significantly lower molar absorptivity than the π → π* transition.
The presence of three bromine atoms, acting as auxochromes, may cause a bathochromic (red) shift in the absorption maxima due to the inductive and resonance effects of the halogens.
Table 1: Predicted UV-Vis Absorption Data
| Transition Type | Predicted λmax (nm) | Expected Molar Absorptivity (ε) |
|---|---|---|
| π → π* | 220 - 280 | High |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for confirming the molecular formula and elucidating the structure through fragmentation analysis. The molecular formula of this compound is C₅H₃Br₃O₃, with a calculated molecular weight of approximately 350.79 g/mol . pharmaffiliates.com
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This would result in a cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities.
Key fragmentation pathways would likely include:
Loss of a bromine radical (•Br): Leading to a significant peak at [M-79]⁺ or [M-81]⁺.
Loss of the carboxyl group (•COOH): Resulting in a fragment ion [M-45]⁺.
Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl groups, such as the loss of the formyl group (•CHO) or cleavage of the C-C bond.
McLafferty rearrangement: While less common for this specific structure, it could potentially occur if a gamma-hydrogen were available.
Table 2: Predicted Key Mass Spectrometry Fragments
| m/z Value (approx.) | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 350/352/354/356 | [C₅H₃Br₃O₃]⁺ | Molecular Ion (Cluster) |
| 271/273/275 | [C₅H₃Br₂O₃]⁺ | Loss of •Br |
| 321/323/325/327 | [C₄H₂Br₃O]⁺ | Loss of •COOH |
X-ray Crystallography and Solid-State Structural Analysis of this compound and its Derivatives
Specific X-ray crystallographic data for this compound is not presently available in public databases. However, analysis of related brominated organic compounds allows for a prediction of its solid-state characteristics. nih.gov
A successful crystal structure determination would provide definitive proof of its covalent structure, including precise bond lengths, bond angles, and torsional angles. This would unambiguously confirm the E/Z configuration of the double bond and the conformation of the formyl and carboxyl groups relative to the carbon backbone.
Stereochemical Characterization: E/Z Isomerism and Conformational Analysis of this compound
The presence of a trisubstituted double bond (C2=C3) in this compound gives rise to E/Z isomerism. The designation of the isomer depends on the priority of the substituents on each carbon of the double bond, according to the Cahn-Ingold-Prelog (CIP) rules.
At C2: The substituents are -Br and -COOH. Bromine has a higher atomic number than the carbon of the carboxyl group, so -Br is priority 1.
At C3: The substituents are -CHO and -CBr₂H. The formyl group (-CHO) is compared to the tribromomethyl-analogue carbon. The -CBr₂H group has a higher priority due to the attached bromines.
The commercially available form of this compound is identified as the (2E)-isomer. pharmaffiliates.com In the E-isomer, the highest priority groups on each carbon of the double bond (-Br at C2 and -CBr₂H at C3) are on opposite sides of the double bond.
Conformational analysis involves the rotation around single bonds. The most significant conformational aspect would be the relative orientation of the formyl and carboxyl groups. Due to steric hindrance and potential intramolecular hydrogen bonding, the molecule will adopt a lowest-energy conformation, which would likely be planar or near-planar to maximize the stability of the conjugated system.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (2E)-2,4,4-Tribromo-3-formylbut-2-enoic acid |
Computational and Theoretical Investigations of 2,4,4 Tribromo 3 Formylbut 2 Enoic Acid
Quantum Chemical Calculations of 2,4,4-Tribromo-3-formylbut-2-enoic acid
Quantum chemical calculations are foundational to modern chemical research, providing a lens into the behavior of molecules at the electronic level. For a molecule like this compound, these calculations can elucidate its three-dimensional structure, thermodynamic stability, and the distribution of electrons, which in turn dictates its reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a robust description of the molecule's properties. researchgate.netnih.gov
A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest energy. This analysis would reveal the precise bond lengths, bond angles, and dihedral angles of this compound. Furthermore, DFT calculations can compute key thermodynamic parameters, such as the enthalpy of formation and Gibbs free energy, which are critical indicators of the molecule's stability.
Illustrative Data Table: Predicted Geometrical Parameters for this compound (Hypothetical)
| Parameter | Bond/Atoms | Predicted Value |
| Bond Lengths (Å) | C=C | ~ 1.35 |
| C-C | ~ 1.48 | |
| C-Br | ~ 1.88 - 1.92 | |
| C=O (carboxyl) | ~ 1.21 | |
| C-O (carboxyl) | ~ 1.34 | |
| O-H | ~ 0.97 | |
| C=O (formyl) | ~ 1.22 | |
| C-H (formyl) | ~ 1.10 | |
| **Bond Angles (°) ** | C=C-C | ~ 123.0 |
| Br-C=C | ~ 118.5 | |
| O=C-O | ~ 124.0 | |
| Dihedral Angles (°) | Br-C-C-Br | ~ 15.0 |
| O=C-C=C | ~ 180.0 | |
| Note: This data is hypothetical and serves as an example of results from a DFT/B3LYP/6-311++G(d,p) calculation. |
Hartree-Fock and Post-Hartree-Fock Methodologies for Electronic Structure
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that approximates the solution of the Schrödinger equation for a multi-electron system. nih.gov It treats each electron as moving in the average field of all other electrons, providing a good first approximation of the electronic wavefunction and energy.
However, the HF method does not fully account for electron correlation—the way electrons instantaneously react to each other's positions. To achieve higher accuracy, post-Hartree-Fock methods, such as Møller-Plesset (MP) perturbation theory (e.g., MP2), are employed. researchgate.net These methods build upon the HF solution to include electron correlation effects, leading to more precise calculations of the molecule's electronic structure and energy. For this compound, applying these methods would yield a highly accurate description of its electronic ground state.
Electronic Structure Analysis of this compound
Analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and intermolecular interactions. By examining the distribution and energy of electrons, researchers can predict how a molecule will behave in chemical reactions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily polarized and more chemically reactive. researchgate.net For this compound, this analysis would pinpoint its electron-donating and accepting capabilities.
Illustrative Data Table: Frontier Molecular Orbital Energies for this compound (Hypothetical)
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.50 |
| HOMO-LUMO Gap (ΔE) | 4.35 |
| Note: This data is hypothetical and serves as an example of results from a DFT calculation. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. mdpi.com It is invaluable for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.netresearchgate.net
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, an MEP map would likely show significant negative potential around the oxygen atoms of the carboxyl and formyl groups and the electron-rich bromine atoms. Positive potential would be expected around the acidic hydrogen of the carboxyl group.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis examines the localized bonds and lone pairs within a molecule, providing a chemically intuitive picture of bonding and electron delocalization. researchgate.netwisc.edu This method investigates interactions between filled (donor) and empty (acceptor) orbitals.
Illustrative Data Table: Significant NBO Donor-Acceptor Interactions in this compound (Hypothetical)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O (carboxyl) | π(C=O) | ~ 25.5 |
| LP(2) Br | σ(C-C) | ~ 5.2 |
| π(C=C) | π(C=O) (formyl) | ~ 18.9 |
| σ(C-H) | σ(C-Br) | ~ 1.5 |
| Note: This data is hypothetical. LP denotes a lone pair, π denotes a pi bond, and σ denotes a sigma bond. |
Conformational Analysis and Energy Landscapes of this compound
There is no available research data detailing the conformational analysis of this compound. Such a study would typically involve quantum chemical calculations to identify stable conformers, determine their relative energies, and map the potential energy surface to understand the molecule's flexibility and preferred three-dimensional structures.
Reaction Mechanism Elucidation via Computational Pathways for this compound
No computational studies on the reaction mechanisms involving this compound have been found. Elucidating its reaction pathways would require computational modeling to map transition states and intermediates for potential reactions, providing insight into its reactivity and degradation profiles.
Spectroscopic Property Prediction and Validation for this compound
Detailed computational predictions and their experimental validation for the spectroscopic properties of this compound are not present in the available literature.
There are no published studies containing computationally predicted Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. This type of analysis is crucial for confirming molecular structure and understanding the electronic environment of the nuclei.
Table 1: Computationally Predicted ¹H and ¹³C NMR Chemical Shifts (Data Not Available)
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| CHO | N/A |
| COOH | N/A |
| ¹³C NMR | |
| C1 (COOH) | N/A |
| C2 (=CBr) | N/A |
| C3 (=C(CHO)) | N/A |
| C4 (CBr2) | N/A |
| C5 (CHO) | N/A |
Information regarding the calculated vibrational frequencies and intensities for this compound is not available. These calculations, often performed using methods like Density Functional Theory (DFT), help in interpreting experimental infrared (IR) and Raman spectra.
Table 2: Selected Calculated Vibrational Frequencies (Data Not Available)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Intensity |
| O-H stretch (Carboxylic Acid) | N/A | N/A |
| C=O stretch (Carboxylic Acid) | N/A | N/A |
| C=O stretch (Aldehyde) | N/A | N/A |
| C=C stretch | N/A | N/A |
| C-Br stretches | N/A | N/A |
Advanced Computational Models for Reactivity Prediction of this compound
There is no evidence of advanced computational models, such as those employing molecular dynamics or sophisticated quantum mechanical methods, being used to predict the reactivity of this compound. These models would be instrumental in understanding its potential chemical behavior, stability, and interactions with other molecules.
Applications of 2,4,4 Tribromo 3 Formylbut 2 Enoic Acid in Advanced Organic Synthesis
Role as a Key Building Block in Multi-Step Syntheses of Complex Organic Molecules
There is currently no available research demonstrating the use of 2,4,4-Tribromo-3-formylbut-2-enoic acid as a key building block in the multi-step synthesis of complex organic molecules.
Synthesis of Complex Brominated Organic Scaffolds and Derivatives
No studies have been published that detail the synthesis of complex brominated organic scaffolds or derivatives using this compound.
Derivatization for Material Science Applications, such as Flame Retardants
The potential for derivatizing this compound for material science applications, including the development of flame retardants, has not been explored in any known scientific literature.
Utility in the Preparation of Specialized Reagents and Ligands
There is no information available regarding the utility of this compound in the preparation of specialized reagents and ligands for chemical synthesis.
As of now, the scientific community has not published any findings on this specific compound. The exploration of its synthetic utility and potential applications awaits future research initiatives.
Future Perspectives and Emerging Research Avenues for 2,4,4 Tribromo 3 Formylbut 2 Enoic Acid
Development of Greener Synthetic Pathways for 2,4,4-Tribromo-3-formylbut-2-enoic acid
The pursuit of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on this compound should prioritize the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. researchgate.net
Current synthetic approaches to polyhalogenated compounds often rely on stoichiometric brominating agents and volatile organic solvents, which present environmental and safety concerns. Alternative strategies could involve catalytic bromination using greener oxidants or electrochemistry. Furthermore, the principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of new synthetic pathways. researchgate.net Methodologies like sonochemistry, which utilizes ultrasonic waves to accelerate reactions, and micellar catalysis, which employs water as a solvent, have shown promise in making organic syntheses more sustainable. nih.govnih.gov
For instance, a hypothetical comparison between a traditional and a greener synthetic approach for a key intermediate could be envisioned as follows:
Table 1: Hypothetical Comparison of Synthetic Pathways
| Parameter | Traditional Method | Greener Alternative |
|---|---|---|
| Solvent | Chlorinated Solvents | Water, Supercritical CO2 |
| Brominating Agent | Elemental Bromine | HBr with an Oxidant |
| Catalyst | None (Stoichiometric) | Phase-Transfer Catalyst |
| Energy Input | High Temperature Reflux | Ultrasound or Microwave |
| Waste Product | Halogenated Organic Waste | Water, Recoverable Catalyst |
This shift towards greener methodologies would not only enhance the environmental profile of this compound synthesis but could also lead to improved yields and selectivities. nih.gov
Exploration of Novel Catalytic Transformations Involving this compound
The rich functionality of this compound makes it a versatile platform for a wide array of catalytic transformations. As an α,β-unsaturated carbonyl compound, it is primed for various addition and cycloaddition reactions. youtube.comrsc.org Future research should focus on leveraging modern catalytic methods to selectively transform its different functional groups.
For example, the aldehyde and carboxylic acid moieties could be targeted for catalytic reductions, oxidations, or esterifications. The carbon-carbon double bond is susceptible to catalytic hydrogenation, epoxidation, or dihydroxylation. The bromine atoms, particularly the one at the vinylic position, could be amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.
A particularly interesting avenue would be the use of contemporaneous dual catalysis, where two different catalytic cycles operate in the same pot to achieve a novel transformation. nih.gov For instance, one catalyst could activate the aldehyde for a specific reaction, while another facilitates a cross-coupling at the C-Br bond.
Table 2: Potential Catalytic Transformations
| Functional Group | Reaction Type | Potential Catalyst | Resulting Structure |
|---|---|---|---|
| Aldehyde | Asymmetric Aldol (B89426) Addition | Proline-based Organocatalyst | Chiral β-hydroxy ketone |
| C=C Double Bond | Asymmetric Epoxidation | Jacobsen's Catalyst | Chiral epoxide |
| Vinylic C-Br | Suzuki Coupling | Palladium(0) Complex | Arylated derivative |
| Carboxylic Acid | Fischer Esterification | Acid Catalyst | Ester derivative |
The development of such catalytic methodologies would significantly expand the chemical space accessible from this compound, enabling the synthesis of a diverse library of complex molecules.
Advanced Materials Development Based on this compound Derivatives
The high bromine content and multiple functional groups of this compound and its derivatives make them attractive building blocks for advanced materials. Polybrominated compounds have been extensively studied as flame retardants, and future research could explore the incorporation of this molecule into polymer backbones or as an additive to enhance the fire resistance of various materials. mdpi.comresearchgate.netacs.org
Beyond flame retardants, the reactive handles on the molecule allow for its polymerization or grafting onto surfaces to create materials with tailored properties. For example, the carboxylic acid and aldehyde groups could be used to form polyesters or polyacetals. The resulting polymers could exhibit unique thermal, optical, or mechanical properties due to the presence of the tribrominated core.
Furthermore, the potential for this molecule to be derived from or interact with biological systems, similar to naturally occurring polybrominated diphenyl ethers from marine sponges, opens up possibilities in the development of bioactive materials or materials with antimicrobial properties. mdpi.comnih.gov
Integration with Flow Chemistry and Automation in the Synthesis of this compound
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgelveflow.comnumberanalytics.com The synthesis of highly functionalized and potentially energetic compounds like this compound is particularly well-suited for flow chemistry.
Halogenation reactions are often highly exothermic and can be difficult to control on a large scale in batch reactors. The high surface-area-to-volume ratio of microreactors used in flow chemistry allows for precise temperature control, mitigating the risk of runaway reactions. rsc.org This technology also enables the safe handling of hazardous reagents and intermediates. nih.govnoelresearchgroup.com
The integration of automated systems with flow reactors can further streamline the synthesis, allowing for rapid optimization of reaction conditions and on-demand production. This approach would be invaluable for exploring the reactivity of this compound and for its efficient, safe, and reproducible synthesis. numberanalytics.com
Application of Machine Learning in Predicting Reactivity and Properties of this compound and its Analogues
Machine learning (ML) is emerging as a powerful tool in chemical research for predicting molecular properties, reaction outcomes, and for the discovery of new materials. rsc.orgresearchgate.net For a molecule like this compound, where extensive experimental data may be lacking, ML models can provide valuable insights.
By training ML algorithms on datasets of known halogenated organic compounds, it is possible to develop quantitative structure-activity relationship (QSAR) models that can predict the reactivity of this compound in various transformations. nih.govnih.govresearchgate.net These models can help to prioritize experimental efforts by identifying the most promising reaction conditions or catalytic systems.
Furthermore, ML can be used to predict the physicochemical properties of derivatives of this compound, aiding in the design of new materials with desired characteristics. For instance, a model could be developed to predict the flame-retardant efficacy or the thermal stability of polymers incorporating this compound.
Table 3: Illustrative Data for a Predictive ML Model
| Compound Analogue | Molecular Descriptors | Predicted Reactivity (Hypothetical) |
|---|---|---|
| Analogue 1 (Dibromo) | Descriptor Set A | High |
| Analogue 2 (Dichloro) | Descriptor Set B | Medium |
| Analogue 3 (No Formyl) | Descriptor Set C | Low |
| Target Compound | Descriptor Set D | Predicted: High |
The synergy between computational modeling and experimental work will be crucial in accelerating the exploration and application of this unique chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
